N-(2-chlorophenyl)-2-[(6-methyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide
Description
This compound features a 2-chlorophenyl group linked via an acetamide moiety to a benzothiadiazine ring system substituted with a methyl group at position 6 and sulfone groups (1,1-dioxo). Its structural complexity suggests roles in targeting enzymes or receptors through hydrogen bonding, hydrophobic interactions, and electronic effects conferred by the chloro, sulfone, and methyl substituents .
Properties
IUPAC Name |
N-(2-chlorophenyl)-2-[(6-methyl-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O3S2/c1-10-6-7-14-13(8-10)19-16(20-25(14,22)23)24-9-15(21)18-12-5-3-2-4-11(12)17/h2-8H,9H2,1H3,(H,18,21)(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTVGTRVHMLJPRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)S(=O)(=O)N=C(N2)SCC(=O)NC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Electronic Comparisons
- Benzothiadiazine vs. Benzothiazole : The target compound’s benzothiadiazine ring (with sulfone groups) offers stronger electron-withdrawing effects compared to benzothiazole (). This enhances metabolic stability but may reduce solubility .
- Substituent Effects :
- Sulfur Linkages : The sulfanyl group in the target compound may facilitate redox interactions, whereas methylsulfanyl () or ethoxy () groups alter electronic density and hydrogen-bonding capacity.
Crystallographic and Conformational Insights
- Dihedral Angles : In analogs like , dihedral angles between aromatic rings (44.5°–77.5°) influence molecular conformation and crystal packing. The target compound’s 6-methyl group may restrict rotation, favoring specific bioactive conformations .
- Hydrogen Bonding : Analogs with planar amide groups (e.g., ) form R₂²(10) hydrogen-bonded dimers, critical for crystal stability. The sulfone group in the target compound may enhance such interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
